molecular formula C17H15Cl2N3O3 B065562 ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 174842-36-5

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B065562
M. Wt: 380.2 g/mol
InChI Key: UQDOPEKUDWZNMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, is achieved through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, indicating a pathway that might be applicable or adapted for the synthesis of ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This method is noted for its efficiency in preparing new N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of closely related compounds, like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has been elucidated through methods such as 1H NMR, mass spectral analysis, and single-crystal X-ray diffraction studies. These techniques have revealed intricate details about the crystal system, intramolecular hydrogen bonds, and π-π interactions, which contribute to the structural stability of these molecules (Achutha et al., 2017).

Chemical Reactions and Properties

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate's ability to undergo selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates showcases the chemical reactivity of such structures. This reaction pathway indicates the potential for diverse chemical transformations applicable to ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Lebedˈ et al., 2012).

Physical Properties Analysis

The physical properties of compounds within this chemical family, such as solubility, melting points, and crystal structure, can be inferred from detailed analyses. For instance, the study of ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate provides insight into the crystal packing characterized by intra- and intermolecular hydrogen bonds, which might be reflective of the physical characteristics of ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Thaher et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be analyzed through the synthesis and study of related compounds. For example, the synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide a foundation for understanding the reactivity of the nitro, hydrazone, and pyrrole functional groups, which could be applicable in assessing the chemical properties of ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Singh et al., 2013).

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine has been identified as a versatile scaffold for the design of kinase inhibitors, which are crucial in pharmaceutical research for their role in regulating cellular processes. Its ability to interact with kinases in multiple binding modes makes it a valuable component in the development of treatments for various diseases. Patents and peer-reviewed articles emphasize its potential in inhibitor activity, physical properties, and synthetic flexibility, suggesting its relevance in drug discovery and development (Wenglowsky, 2013).

Advanced Material Applications

Research on xylan derivatives has highlighted the chemical modification of biopolymers for creating new materials with specific properties. These materials, such as xylan esters, show potential in drug delivery applications due to their ability to form nanoparticles. This area of study indicates the broader application potential of chemically modified heterocyclic compounds in developing new materials for biomedical applications (Petzold-Welcke et al., 2014).

Environmental Considerations

The synthesis and transformation of heterocyclic compounds also consider their environmental impact and applications in sustainability. For instance, the review on chlorophenols in Municipal Solid Waste Incineration addresses the environmental implications of using such compounds, highlighting their role as precursors of dioxins and the need for effective treatment methods to mitigate their impact (Peng et al., 2016).

Thermoelectric Performance

In the context of materials science, research on the effective treatment methods of poly(3,4-ethylenedioxythiophene) (PEDOT:PSS) to enhance its thermoelectric performance underscores the relevance of heterocyclic compounds in developing organic thermoelectric materials. These findings contribute to the broader exploration of conducting polymers for energy conversion applications (Zhu et al., 2017).

properties

IUPAC Name

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-4-24-17(23)13-8-20-16-14(9(2)21-22(16)3)15(13)25-12-6-10(18)5-11(19)7-12/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDOPEKUDWZNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC(=CC(=C3)Cl)Cl)C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381046
Record name ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS RN

174842-36-5
Record name Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174842-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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